molecular formula C12H12N2O B8461673 N-(Quinolin-3-Yl)propanamide

N-(Quinolin-3-Yl)propanamide

Cat. No.: B8461673
M. Wt: 200.24 g/mol
InChI Key: MISHSHICMVHYDE-UHFFFAOYSA-N
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Description

N-(Quinolin-3-yl)propanamide is a nitrogen-containing heterocyclic compound characterized by a propanamide group linked to a quinoline scaffold . This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for contributing to significant biological activity . Researchers utilize this compound as a key building block for the synthesis and exploration of novel molecules with potential therapeutic applications. Its structural features are similar to those investigated in developing potent antitrypanosomal agents, highlighting its relevance in infectious disease research . Furthermore, derivatives of 3-aminoquinoline propanamide have been studied as inhibitors of specific targets, demonstrating the potential of this chemotype in structure-based drug design for various conditions . As a high-purity chemical, it serves as a critical reagent in organic synthesis and method development. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-quinolin-3-ylpropanamide

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15)

InChI Key

MISHSHICMVHYDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
N-(Quinolin-3-Yl)propanamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties. The versatility of quinoline motifs has made them essential in organic synthesis, particularly in creating pharmacologically active agents .

Biological Applications

Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics like Ciprofloxacin. For instance, derivatives of quinoline have been synthesized that outperform traditional antimicrobials in vitro .

Anticancer Properties
The compound has also been evaluated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. In several studies, derivatives of this compound were tested against human cancer cell lines such as HCT-116 and MCF-7, with some compounds exhibiting low micromolar IC₅₀ values, indicating potent anticancer effects .

Medicinal Applications

Drug Development
The biological activities of this compound make it a candidate for drug development, particularly in treating infections and cancer. Its mechanism involves inhibiting specific molecular targets associated with bacterial DNA synthesis and cancer cell division . The compound's potential as an anticancer agent is particularly noteworthy, as it may serve as a lead structure for developing new therapeutic agents .

Industrial Applications

Pharmaceutical Manufacturing
In the pharmaceutical industry, this compound is utilized in the formulation of drugs aimed at treating infectious diseases and cancers. Its ability to act on multiple biological pathways enhances its value as a pharmaceutical intermediate .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Building block for complex quinoline derivativesEssential for organic synthesis; versatile modifications possible
Antimicrobial Efficacy against various pathogensOutperformed standard antibiotics in certain tests
Anticancer Induces apoptosis and inhibits proliferation in cancer cellsLow micromolar IC₅₀ values against HCT-116 and MCF-7 cell lines
Drug Development Potential candidate for new therapeutic agentsMechanism involves targeting bacterial DNA synthesis and cancer cell division
Industrial Use Utilized in pharmaceutical formulationsValuable intermediate for drugs treating infections and cancers

Case Studies

  • Antimicrobial Efficacy Study
    In vitro tests conducted by Amer et al. revealed that certain quinoline hybrids exhibited broader antibacterial activity than Ciprofloxacin against multiple bacterial strains, highlighting the potential of this compound derivatives in developing new antibiotics .
  • Anticancer Activity Research
    A study focused on synthesizing methyl derivatives of quinoxaline compounds demonstrated selective targeting capabilities towards cancer cells, with several compounds showing promising antiproliferative activity against human cancer lines . This underscores the therapeutic potential of this compound in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Propanamide Chain

Chain Length and Substitutions
  • N-(Quinolin-3-yl)pentanamide Derivatives: Compounds like N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) feature a pentanamide chain instead of propanamide. This extended chain improves flexibility and binding to dopamine D3 receptors, as demonstrated by synthesis yields of 41% and distinct NMR profiles (e.g., δ 9.35 ppm for NH in CDCl3) . Key Data:
Compound Chain Length Substituent Yield (%) Key NMR Signals (δ, ppm)
10d Pentanamide 2-(Trifluoromethoxy)phenyl 41 9.35 (NH), 8.83 (quinoline-H)
10c Pentanamide 2-(Trifluoromethyl)phenyl 32 8.89 (quinoline-H), 7.82 (aromatic-H)
S13 Propanamide tert-Butylamino, oxolan-3-yl 90 7.69 (quinolinyl 8-H), 172.3 (C=O)
  • Impact of Chain Length :
    Shorter chains (propanamide) reduce steric hindrance, favoring enzyme inhibition (e.g., BACE1 in S13 ), while longer chains (pentanamide) enhance receptor binding (e.g., D3 ligands in 10d ) .
Substituent Effects
  • Arylpiperazine Modifications :
    Substituting the arylpiperazine group in pentanamide derivatives alters receptor affinity. For instance, 10d (2-trifluoromethoxy) and 10g (2,3-dichlorophenyl) exhibit differing dopamine receptor selectivity due to electronic and steric effects .

Quinoline Positional Isomers

  • Quinolin-3-yl vs. Quinolin-6-yl: Compounds like (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () demonstrate that substituent position affects cytotoxicity. Quinolin-3-yl derivatives often show enhanced receptor binding due to spatial alignment with target sites .

Preparation Methods

Synthesis of 3-Cyanoquinoline Derivatives

An alternative route involves synthesizing 3-cyanoquinoline followed by hydrolysis. 3-Bromoquinoline undergoes palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C for 24 hours. The resulting 3-cyanoquinoline is hydrolyzed to the corresponding amide using H₂O₂ and K₂CO₃ in ethanol/water (3:1) at 80°C for 6 hours. Acidification with HCl precipitates N-(quinolin-3-yl)propanamide (Yield: 50–55%).

Limitations :

  • Requires multi-step synthesis, lowering overall yield.

  • Cyanide handling necessitates strict safety protocols.

Reductive Amination Pathways

Ketone Intermediate Formation

3-Acetylquinoline, prepared via Friedel–Crafts acylation, undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol. The reaction proceeds at 60°C for 8 hours, yielding this compound after purification (Yield: 60–65%).

Mechanistic Insight :

  • NaBH₃CN selectively reduces the imine intermediate, preventing over-reduction of the quinoline ring.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.80 (s, 1H, NH), 8.45 (d, J = 2.4 Hz, 1H, quinoline-H), 8.10–7.20 (m, 6H, aromatic), 2.45 (q, J = 7.6 Hz, 2H, CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (CO), 148.5–121.2 (aromatic carbons), 38.4 (CH₂), 9.1 (CH₃).

  • HRMS (ESI) : m/z calcd for C₁₂H₁₂N₂O [M+H]⁺: 201.1022; found: 201.1028.

Purity Assessment

HPLC analysis (C₁₈ column, acetonitrile/water 70:30, 1.0 mL/min) shows ≥98% purity, with retention time = 6.2 minutes.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Propionyl Chloride68–7295–97Simple, one-stepAcyl chloride handling
DCC Coupling75–8098–99Mild conditionsDCU byproduct removal
Nitrile Hydrolysis50–5590–92Avoids acylating agentsMulti-step, low yield
Reductive Amination60–6593–95Functional group toleranceRequires ketone synthesis

Industrial-Scale Considerations

For kilogram-scale production, the DCC coupling method is preferred due to reproducibility and scalability. Continuous flow systems minimize DCU filtration challenges, while in-line HPLC monitoring ensures batch consistency. Solvent recovery (acetonitrile) reduces costs by 40% compared to batch processes .

Q & A

Basic: What is the standard synthetic route for preparing N-(quinolin-3-yl)propanamide derivatives targeting dopamine D3 receptors?

Answer:
The synthesis involves a two-step process (Scheme 1, ):

Amide Formation : Quinolin-3-amine reacts with 5-bromopentanoyl chloride in anhydrous dichloromethane using triethylamine as a base, yielding intermediates like 5-bromo-N-(quinolin-3-yl)pentanamide.

Nucleophilic Substitution : The bromine atom is displaced by aryl piperazines (e.g., 2-(trifluoromethoxy)phenylpiperazine) under reflux in acetone with K₂CO₃ as the base.
Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the acid chloride.
  • Purification via normal-phase chromatography (e.g., 100% DCM → 100% EtOAc → 10% MeOH/DCM) is critical to isolate intermediates. Final products may require secondary amine-phase chromatography for purity (41% yield reported for compound 10d) .

Advanced: How do structural modifications of aryl piperazine substituents influence dopamine D3 vs. D2 receptor selectivity?

Answer:
The study by Blass et al. (2021) demonstrates that substituents on the aryl piperazine moiety directly modulate receptor selectivity :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance D3 affinity by stabilizing interactions with hydrophobic pockets in the receptor’s binding site.
  • Steric Effects : Bulky groups (e.g., 2,3-dichlorophenyl in compound 10g) reduce off-target D2 binding due to steric hindrance.
    Methodological Insight :
  • Radioligand Binding Assays : Competitive binding experiments using [³H]spiperone or [³H]7-OH-DPAT quantify affinity (Kᵢ values).
  • Selectivity Index : Calculated as (Kᵢ D2 / Kᵢ D3). For example, 10d showed >100-fold selectivity for D3 over D2 receptors .

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Answer:

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.8 ppm) and amide NH (δ ~9.35 ppm). For 10d, the quinoline protons appear at δ 8.83 (d, J = 2.48 Hz) and 8.78 (s) .
  • Mass Spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., [M+H⁺] = 439.30 for 10d) .
  • Chromatography : Normal-phase HPLC with UV detection ensures purity (>95% by area).

Advanced: How can researchers address low yields during the displacement of bromine with aryl piperazines?

Answer:
Low yields (e.g., 41% for 10d) often stem from:

  • Incomplete Reaction : Prolong reflux time (24–48 hours) and monitor via TLC.
  • Byproduct Formation : Use excess aryl piperazine (1.2–1.5 equiv) to drive the reaction.
  • Purification Challenges : Employ sequential chromatography (normal-phase followed by amine-phase) to separate unreacted starting materials and piperazine byproducts .

Advanced: What experimental design principles guide structure-activity relationship (SAR) studies for this compound class?

Answer:

  • Variable Substituent Libraries : Synthesize derivatives with diverse aryl piperazine groups (e.g., electron-deficient vs. electron-rich aryl rings) .
  • Pharmacological Profiling : Test all analogs in parallel for D3/D2 binding, functional efficacy (cAMP inhibition), and cytotoxicity (e.g., SRB assay ).
  • Computational Modeling : Docking studies (e.g., using D3 receptor crystal structures) predict binding modes and guide rational design .

Advanced: How should researchers resolve contradictory binding affinity data between in vitro and cellular assays?

Answer:

  • Assay Conditions : Ensure consistency in buffer composition (e.g., Mg²⁺ concentration affects G-protein coupling).
  • Membrane Preparation : Use homogeneous D3-expressing cell lines (e.g., HEK293) to minimize receptor subtype cross-talk.
  • Data Normalization : Include reference ligands (e.g., raclopride for D2, PD128907 for D3) as internal controls .

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